molecular formula C8H5ClN2S B8783045 2-Chloro-6-(thiophen-3-yl)pyrazine

2-Chloro-6-(thiophen-3-yl)pyrazine

Cat. No.: B8783045
M. Wt: 196.66 g/mol
InChI Key: NIZREGALNOBRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(thiophen-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a thiophen-3-yl group at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazine derivatives. For instance, thiophen-3-yl-substituted imidazo[1,2-a]pyrazines have demonstrated anticancer and antiviral activity by interacting with protein targets like the G-rich loop and hinge regions . The chlorine atom enhances electrophilicity, making the compound a versatile intermediate for further functionalization.

Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

2-chloro-6-thiophen-3-ylpyrazine

InChI

InChI=1S/C8H5ClN2S/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H

InChI Key

NIZREGALNOBRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=CC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of 2-Chloro-6-(thiophen-3-yl)pyrazine with analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Features
This compound C₈H₅ClN₂S Thiophen-3-yl, Cl 196.66 Sulfur-induced electron delocalization, π-π stacking capability
2-Chloro-6-(1-pyrrolidinyl)pyrazine C₈H₁₀ClN₃ Pyrrolidinyl, Cl 183.64 Increased basicity due to amine group; polarizable N-atom
2-Chloro-6-(dimethylamino)pyrazine C₆H₈ClN₃ Dimethylamino, Cl 157.60 Strong electron-donating effect; enhanced solubility
2-Chloro-6-(trifluoromethoxy)pyrazine* C₁₂H₈ClF₃N₂O₂ Trifluoromethoxy, Cl 312.65 High electronegativity; metabolic stability
2-Chloro-6-(benzyloxy)pyrazine C₁₁H₉ClN₂O Benzyloxy, Cl 220.66 Steric bulk; moderate lipophilicity

*Derivative from with structural similarity.

Research Findings and Trends

  • Antimicrobial Potential: Pyrazines with heteroaromatic substituents (e.g., thiophene) show correlation between odor thresholds and antimicrobial activity, though clinical validation is pending .
  • Agricultural Relevance : Pyrazines like 2,5-dimethyl-3-(3-methylbutyl)pyrazine are upregulated in crops under phosphorus-sulfur fertilization, suggesting substituent-dependent volatility and ecological roles .
  • Safety Profiles : Substituents influence toxicity; for example, benzyloxy derivatives require strict handling protocols due to irritancy , while piperazinyl analogues are classified as irritants .

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